[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a fluorophenyl group, an isoxazole ring, and a phenylsulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Phenylsulfonyl Piperazine Moiety: This step involves the reaction of piperazine with a phenylsulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets in biological systems. It may bind to enzymes, receptors, or other proteins, modulating their activity. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE: Similar structure with a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of [3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE lies in its fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-8-6-15(7-9-16)18-14-19(28-22-18)20(25)23-10-12-24(13-11-23)29(26,27)17-4-2-1-3-5-17/h1-9,19H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJYVYUXIAMWSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=NO2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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